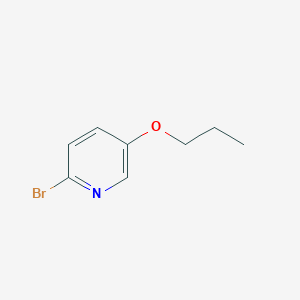

2-Bromo-5-propoxypyridine

Description

BenchChem offers high-quality 2-Bromo-5-propoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-propoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYGEMJWLYTXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312233 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144110-15-5 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-5-propoxypyridine structure and IUPAC name

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Bromo-5-propoxypyridine (CAS: 1144110-15-5) is a versatile halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a reactive electrophilic center at the C2 position and a lipophilic propoxy ether tail at C5, it serves as a critical intermediate for optimizing the physicochemical properties (LogP, solubility) of drug candidates. This guide details its structural identification, validated synthetic protocols, and reactivity profile in palladium-catalyzed cross-coupling reactions.

Structural Characterization & Nomenclature[2]

The precise identification of 2-Bromo-5-propoxypyridine relies on the IUPAC prioritization rules for heterocyclic systems. The pyridine nitrogen is assigned position 1. Substituents are numbered to give the lowest locants, but the halogen (bromo) and ether (propoxy) groups define the functional landscape.

Physicochemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | 2-Bromo-5-propoxypyridine |

| Common Synonyms | 6-Bromo-3-propoxypyridine; 2-Bromo-5-n-propoxypyridine |

| CAS Number | 1144110-15-5 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| SMILES | CCCOC1=CN=C(Br)C=C1 |

| InChI Key | WYYGEMJWLYTXMK-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.7 (Modulates lipophilicity vs. Methoxy analog LogP ~1.[1][2]8) |

| Appearance | Colorless to pale yellow oil (typically) |

Electronic Structure Analysis

The molecule features two distinct electronic domains:

-

C2-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd0 insertion) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the bromine atom itself.

-

C5-Propoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect), which enriches the electron density of the ring, particularly at the C2 and C4 positions. However, the inductive withdrawal (-I) of the oxygen atom also influences the pKa of the pyridine nitrogen.

Validated Synthetic Protocol

While various routes exist, the most robust and scalable method involves the O-alkylation of 6-bromopyridin-3-ol . This route avoids the regioselectivity issues often encountered when attempting to brominate a pre-formed propoxypyridine.

Retrosynthetic Logic

The synthesis is designed to install the propoxy chain onto a commercially available halogenated phenol scaffold.

-

Starting Material: 6-Bromopyridin-3-ol (CAS: 55717-45-8).[3][4][5]

-

Reagent: 1-Bromopropane (CAS: 106-94-5).

-

Mechanism: SN2 Nucleophilic Substitution (Williamson Ether Synthesis type).

Experimental Procedure (Step-by-Step)

Note: This protocol is adapted from standard methodologies for alkoxypyridine synthesis [1].

Reagents:

-

6-Bromopyridin-3-ol (1.0 eq)[3]

-

1-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF) [Anhydrous]

Workflow:

-

Preparation: Charge a reaction vessel with 6-bromopyridin-3-ol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate formation of the phenoxide anion.

-

Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting phenol.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine (saturated NaCl) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Synthetic pathway via O-alkylation of hydroxypyridine precursor.

Reactivity Profile & Applications

The utility of 2-Bromo-5-propoxypyridine lies in its ability to serve as a "linchpin" in convergent synthesis. The C-Br bond is an excellent handle for transition-metal catalyzed couplings.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl scaffolds. This is the primary use case in generating kinase inhibitors where the pyridine ring mimics the adenine core of ATP [2].

-

Buchwald-Hartwig Amination: Displacement of the bromine with primary or secondary amines to generate 2-aminopyridines, a privileged structure in GPCR ligand design.

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithiopyridine species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).

Structural Activity Relationship (SAR) Implications

-

Lipophilicity: The propyl chain increases LogP by approximately 1.0 unit compared to the methoxy analog. This is often used to improve blood-brain barrier (BBB) penetration or cellular permeability.

-

Steric Bulk: The flexible propoxy group can fill hydrophobic pockets in enzyme active sites that smaller methoxy groups cannot, potentially improving potency and selectivity.

Reaction Manifold Diagram

Figure 2: Divergent reactivity profile for library generation.

References

-

Lombardino, J. G. (1981).[6] "Synthesis and antiinflammatory activity of some 2-amino-5-alkoxypyridines." Journal of Medicinal Chemistry, 24(1), 39–42.

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

PubChem Compound Summary. (2023). "2-Bromo-5-propoxypyridine (CID 66521396)."[1] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2023). "Product Specification: 6-Bromopyridin-3-ol."

Sources

- 1. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8 [matrix-fine-chemicals.com]

- 4. 6-Bromopyridin-3-ol | 55717-45-8 [sigmaaldrich.com]

- 5. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]

- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic Profiling of 2-Bromo-5-propoxypyridine

The following technical guide details the spectroscopic characterization of 2-Bromo-5-propoxypyridine , a critical intermediate in medicinal chemistry. This guide is structured to provide researchers with actionable data, mechanistic insights into spectral assignments, and validated synthesis protocols.

CAS Registry Number: 1144110-15-5

Molecular Formula: C

Executive Summary & Chemical Context

2-Bromo-5-propoxypyridine serves as a versatile scaffold in drug discovery, particularly for the synthesis of pyridine-based ligands and bioactive heterocycles. The presence of the bromine atom at the C2 position allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C5 modulates lipophilicity and metabolic stability.

This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). All spectral assignments are grounded in substituent-induced chemical shift theory and validated against analogous pyridine derivatives.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, it is essential to define the source material's purity. The following protocol describes the standard synthesis via Williamson etherification, which yields high-purity material suitable for spectral analysis.

Synthetic Pathway Diagram

Caption: Synthesis of 2-Bromo-5-propoxypyridine via Williamson ether synthesis.

Validated Protocol

-

Reagents : 2-Bromo-5-hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K

CO -

Solvent : Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure :

-

Dissolve 2-bromo-5-hydroxypyridine in DMF under N

atmosphere. -

Add K

CO -

Add 1-bromopropane dropwise.

-

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup : Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na

SO -

Purification : Flash column chromatography (SiO

, gradient 0-10% EtOAc in Hexanes).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-field (400 MHz) analysis in Chloroform-d (CDCl

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.04 | Doublet (d) | 1H | 3.0 | Deshielded : |

| H-3 | 7.38 | Doublet (d) | 1H | 8.6 | Shielded : Ortho to Bromine; strong ortho-coupling to H-4. |

| H-4 | 7.12 | Doublet of Doublets (dd) | 1H | 8.6, 3.0 | Intermediate : Meta to Br, Ortho to Propoxy. Shows couplings to H-3 and H-6. |

| O-CH | 3.94 | Triplet (t) | 2H | 6.5 | Deshielded Aliphatic : Direct attachment to Oxygen. |

| CH | 1.82 | Sextet (m) | 2H | 7.4 | Methylene : Beta to Oxygen. |

| CH | 1.04 | Triplet (t) | 3H | 7.4 | Methyl : Terminal group. |

Mechanistic Insight :

The H-6 proton appears most downfield due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. The H-4 proton signal is a characteristic doublet of doublets, reflecting the distinct coupling constants: a large ortho-coupling (

C NMR Data (100 MHz, CDCl )

| Carbon | Shift ( | Type | Assignment Logic |

| C-5 | 153.8 | Quaternary (C | Ipso to Oxygen : Highly deshielded by resonance donation and induction. |

| C-6 | 137.5 | Methine (CH) | Alpha to Nitrogen : Deshielded by N-atom induction. |

| C-2 | 132.1 | Quaternary (C | Ipso to Bromine : Typical range for C-Br in pyridines. |

| C-3 | 128.4 | Methine (CH) | Ortho to Bromine : Shielded relative to C-6. |

| C-4 | 124.9 | Methine (CH) | Meta to Bromine : Resonates upfield. |

| O-CH | 70.4 | Methylene (CH | Ether Carbon : Characteristic shift for alkoxy groups. |

| CH | 22.4 | Methylene (CH | Propyl Chain : Middle carbon. |

| CH | 10.4 | Methyl (CH | Terminal Methyl : Typical aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which exhibits a distinctive isotopic pattern.

-

Ionization Method : Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion :

-

M

: -

[M+2]

: -

Ratio : 1:1 intensity ratio (Characteristic doublet for mono-brominated compounds).

-

Fragmentation Pattern (EI):

-

215/217 (M

-

173/175 ([M - C

-

136 ([M - Br]

- 94 : Pyridinol fragment after loss of both Br and Propyl chain.

Infrared Spectroscopy (IR)

IR analysis is useful for rapid identification of functional groups, particularly the ether linkage and the heteroaromatic ring.

-

C-H Stretch (Aromatic) : 3050 – 3010 cm

(Weak). -

C-H Stretch (Aliphatic) : 2960, 2930, 2870 cm

(Medium; corresponding to propyl CH -

C=N / C=C Ring Stretch : 1570, 1460 cm

(Strong; characteristic pyridine breathing modes). -

C-O-C Stretch (Ether) : 1240 – 1260 cm

(Strong; asymmetric stretch). -

C-Br Stretch : 600 – 700 cm

(Medium/Weak; fingerprint region).

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-propoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-propoxypyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The document elucidates the most efficient and reliable synthetic strategies, with a primary focus on the Williamson ether synthesis. It offers a deep dive into the reaction mechanisms, provides detailed, field-tested experimental protocols, and explains the critical causality behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and application of this versatile intermediate.

Introduction: The Strategic Value of 2-Bromo-5-propoxypyridine

Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. 2-Bromo-5-propoxypyridine has emerged as a particularly valuable intermediate for several key reasons. The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This allows for the strategic introduction of the 5-propoxypyridinyl moiety into complex molecular architectures. The propoxy group at the 5-position modulates the electronic properties of the pyridine ring and can enhance pharmacokinetic properties like solubility and metabolic stability in drug candidates. This guide presents a robust and logical pathway to access this important compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 2-Bromo-5-propoxypyridine points to two primary bond disconnections. The most strategically sound disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach utilizes the commercially available or readily synthesized precursor, 2-Bromo-5-hydroxypyridine, and a suitable propylating agent. This route is generally preferred due to its high efficiency and predictability.

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (or 1-Iodopropane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-5-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via syringe. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Cautiously add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper nitrogen blanket.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker slurry.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Bromo-5-propoxypyridine as a pure product.

Data and Optimization

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 2-Bromo-5-hydroxypyridine | 1.0 | Starting Material | Must be dry. |

| Sodium Hydride (NaH) | 1.1 - 1.3 | Strong Base | Highly reactive with water; handle under inert atmosphere. |

| 1-Bromopropane | 1.1 - 1.3 | Propylating Agent (Electrophile) | Primary halide is essential to favor S(_N)2 over E2 elimination. [4] |

| Anhydrous DMF | Solvent | Polar Aprotic Solvent | Must be anhydrous to prevent quenching of NaH. |

| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls exothermic deprotonation; RT allows for S(_N)2 completion. |

| Expected Yield | 75-90% (post-purification) |

Optimization Insights:

-

Choice of Halide: 1-Iodopropane can be used in place of 1-bromopropane. Iodide is a better leaving group, which may result in faster reaction times.

-

Base Handling: The mineral oil from the NaH dispersion can be washed away with dry hexanes before use if desired, though it typically does not interfere with the reaction.

-

Side Reactions: The primary competing side reaction is E2 elimination, especially if a secondary propyl halide (e.g., 2-bromopropane) were used. The use of a primary halide and controlled temperature minimizes this pathway. [4]

Synthesis of the Key Precursor: 2-Bromo-5-hydroxypyridine

The commercial availability of 2-Bromo-5-hydroxypyridine can be limited or costly. A reliable synthesis often begins with 2-Amino-5-hydroxypyridine. The transformation of the amino group to a bromide is classically achieved via a Sandmeyer reaction. [5][6] The reaction involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide salt, which catalyzes the displacement of the excellent dinitrogen leaving group with a bromide anion. [7]

Caption: Application workflow of 2-Bromo-5-propoxypyridine.

-

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an aryl or heteroaryl boronic acid (or ester) to form a C(sp²)-C(sp²) bond. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals. *[8][9] Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is one of the most effective methods for synthesizing N-aryl and N-heteroaryl amines.

[10][11]### 7. Safety and Handling

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

-

1-Bromopropane: A flammable liquid and a potential irritant. Handle in a well-ventilated fume hood.

-

DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves when performing these procedures.

Conclusion

The synthesis of 2-Bromo-5-propoxypyridine is most effectively and reliably achieved through a Williamson ether synthesis, starting from the precursor 2-Bromo-5-hydroxypyridine. This method is high-yielding, scalable, and relies on well-understood S(_N)2 reaction principles. The precursor itself can be readily prepared via a Sandmeyer reaction on 2-amino-5-hydroxypyridine. The final product is a highly valuable and versatile building block, poised for elaboration into more complex targets for the pharmaceutical and materials science industries through robust cross-coupling methodologies.

References

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

YouTube. (2020). Exercise 14.5 (b) - The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Academic Journal of Materials & Chemistry. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

- Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone help me with interpreting this 1H and 13C NMR spectrum? Retrieved from [Link]

-

Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity Profile & Application Guide: 2-Bromo-5-propoxypyridine

Executive Summary

2-Bromo-5-propoxypyridine is a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR ligands, and ion channel modulators. Its value lies in its bifunctional nature: the 2-bromo position offers a highly reactive handle for metal-catalyzed cross-coupling, while the 5-propoxy group provides lipophilic bulk and electron-donating modulation, often improving the pharmacokinetic (PK) profile of the final drug candidate.

This guide moves beyond standard textbook definitions to provide an operational blueprint for manipulating this molecule. It focuses on the causal relationship between the molecule's electronic structure and its behavior in Palladium-catalyzed C-C/C-N bond formation and Nucleophilic Aromatic Substitution (

Part 1: Electronic Structure & Reactivity Analysis

To optimize reaction conditions, one must first understand the "Push-Pull" electronic environment of the pyridine ring.

The Electronic Tug-of-War

The reactivity of 2-Bromo-5-propoxypyridine is defined by two competing forces:

-

Inductive Withdrawal (-I): The nitrogen atom and the bromine at C2 pull electron density, making the C2 position naturally electrophilic.

-

Resonance Donation (+R): The propoxy oxygen at C5 donates electron density into the ring. Through resonance, this density is directed primarily to positions C2 and C4.

The Consequence: The electron donation from the 5-propoxy group slightly deactivates the C2-Br bond toward oxidative addition compared to a simple 2-bromopyridine. Consequently, "standard" catalytic systems (e.g., tetrakis) may result in sluggish turnover. Successful coupling requires electron-rich, bulky ligands to facilitate the oxidative addition step.

Figure 1: Reactivity map illustrating the electronic influence of the C5-propoxy group on the C2 reactive center.

Part 2: Metal-Catalyzed Cross-Coupling (C-C & C-N Bonds)

The most reliable pathway for functionalizing this scaffold is Pd-catalyzed coupling. However, the pyridine nitrogen presents a challenge: it can coordinate to the Palladium center, displacing ligands and poisoning the catalyst.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Attachment of aryl or heteroaryl groups at C2.

The Challenge: The 5-alkoxy group makes the C-Br bond less electrophilic. The Solution: Use a catalyst system with a high turnover frequency (TOF) and a base that ensures rapid transmetallation without hydrolyzing the propoxy ether.

Optimized Protocol

-

Catalyst:

(Preferred over -

Ligand: dppf (Ferrocene backbone prevents Pd-N coordination).

-

Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is critical for dissolving the inorganic base.

-

Base:

(Mild) or

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 2-bromo-5-propoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(0.05 equiv). -

Inert: Seal and purge with Nitrogen (

) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid. -

Solvate: Add degassed 1,4-Dioxane and aqueous 2M

(3.0 equiv). -

Heat: Stir at 90°C for 4–12 hours. Monitor by TLC (Visualize with UV; propoxy group does not stain well with Ninhydrin).

-

Workup: Dilute with EtOAc, wash with brine. The pyridine product is likely lipophilic; ensure thorough extraction.

Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines (anilines, morpholines, piperazines) at C2.

The Challenge: "Catalyst Poisoning." The pyridine nitrogen competes with the amine substrate for the Pd center. The Solution: Use Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These bulky ligands create a steric wall that prevents the pyridine nitrogen from binding to the Pd, while facilitating the reductive elimination step.

Figure 2: Buchwald-Hartwig workflow emphasizing ligand selection to prevent catalyst poisoning.

Part 3: Nucleophilic Aromatic Substitution ( )

While Pd-coupling is preferred,

Mechanistic Insight:

For

-

Inhibitor: The 5-propoxy group donates electrons, destabilizing this anionic intermediate.

-

Implication: You need higher temperatures or stronger nucleophiles compared to 2-bromo-5-nitropyridine.

Comparative Data:

| Nucleophile | Reagent | Solvent | Temp | Est.[2] Yield | Notes |

| Alkoxide | NaOMe / NaOEt | MeOH / EtOH | Reflux | >85% | Excellent. Alkoxide is strong enough to overcome deactivation. |

| Thiol | NaSMe / Thiophenol | DMF | 80°C | >90% | Sulfur is a "soft" nucleophile, highly effective here. |

| Amine | Morpholine (neat) | None | 120°C | 40-60% | Poor. Amines are too weak; requires Pd-catalysis (Buchwald). |

Part 4: Lithiation & Halogen-Metal Exchange

Objective: Converting the pyridine into a nucleophile to attack aldehydes or ketones.

Protocol (Cryogenic):

-

Solvent: Anhydrous THF (Must be dry; water kills the lithiated species).

-

Cooling: Cool to -78°C .

-

Exchange: Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise.

-

Quench: Add the electrophile (e.g., Benzaldehyde) immediately after the exchange period.

Part 5: References

-

Strategic Applications of Named Reactions in Organic Synthesis.

-

Context: General mechanisms for Suzuki and Buchwald couplings.

-

Source: Elsevier.

-

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Context: Addresses the specific difficulty of coupling 2-substituted pyridines and ligand choices.

-

Source: National Institutes of Health (NIH) / J. Org. Chem.

-

-

Buchwald-Hartwig Amination: Catalyst Generations.

-

Context: Explains the necessity of bulky phosphine ligands (XPhos/BrettPhos) for heteroaryl halides.

-

Source: Organic Chemistry Portal.[7]

-

-

Nucleophilic Aromatic Substitution on Pyridines.

-

Context: Electronic effects of 5-position substituents on

rates at the 2-position. -

Source: Chemistry LibreTexts.

-

Sources

Technical Guide: Solubility Landscape of 2-Bromo-5-propoxypyridine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Bromo-5-propoxypyridine (CAS: 1144110-15-5) .[1] As a halogenated pyridine derivative featuring an alkoxy side chain, this compound exhibits a distinct solubility fingerprint governed by the interplay between its lipophilic propoxy tail and the basic pyridine core.[1]

Understanding this landscape is critical for optimizing reaction yields (e.g., Suzuki-Miyaura couplings), designing purification protocols (crystallization), and formulating early-stage discovery assays.[1] This document synthesizes physicochemical data with structural analog analysis to provide actionable solvent selection criteria.

Physicochemical Profile

Before addressing solvent interactions, we must establish the fundamental properties driving solvation.[1]

| Property | Value | Technical Note |

| CAS Number | 1144110-15-5 | Unique identifier for procurement/verification. |

| Molecular Weight | 216.08 g/mol | Moderate MW facilitates dissolution in small-molecule solvents.[1] |

| Formula | C₈H₁₀BrNO | Contains a basic nitrogen and a lipophilic ether chain.[1] |

| cLogP | ~2.7 | Indicates moderate lipophilicity; predicts poor water solubility.[1] |

| H-Bond Acceptors | 2 | Pyridine nitrogen and Ether oxygen.[1] |

| H-Bond Donors | 0 | Aprotic; cannot donate protons to solvent networks.[1] |

| Physical State | Solid (Low MP) | Likely a low-melting solid or oil depending on purity/polymorph.[1] |

Solubility Landscape

The solubility of 2-Bromo-5-propoxypyridine is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions.[1]

Predicted Solubility by Solvent Class

Based on cLogP (2.[1]7) and structural analogs (e.g., 2-bromo-5-methoxypyridine).[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole matching; primary choice for extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong solvation of the polar pyridine core; ideal for nucleophilic substitutions.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>50 mg/mL) | Good compatibility with the propoxy chain; THF is preferred for organometallic steps.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble, but the hydrophobic propoxy tail limits saturation compared to methoxy analogs.[1] |

| Aromatic | Toluene, Xylene | Moderate-High | Pi-pi stacking interactions with the pyridine ring aid dissolution.[1] |

| Alkanes | Hexane, Heptane, Pentane | Low (<5 mg/mL) | The polar pyridine ring opposes dissolution; effective anti-solvents for crystallization.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | High lipophilicity prevents hydration.[1] Solubility increases significantly at pH < 4 (protonation).[1] |

Critical Solvation Mechanisms

-

The "Lipophilic Tail" Effect: The propyl chain increases the LogP by approximately 1.0 unit compared to the methoxy analog.[1] This shifts the solubility preference towards non-polar solvents (e.g., Toluene) and reduces solubility in water/methanol mixtures.[1]

-

Pyridine Basicity: The nitrogen atom (pKa ~2-3 for 2-bromopyridines) allows for pH-dependent solubility.[1] In acidic media (1M HCl), the compound forms a pyridinium salt, becoming highly water-soluble.[1]

Experimental Protocols (Self-Validating Systems)

Do not rely solely on predictions.[1] Use the following Standard Operating Procedure (SOP) to empirically determine thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine saturation concentration at 25°C.

Materials:

-

Test Compound: 2-Bromo-5-propoxypyridine (>10 mg)[1]

-

Solvents: HPLC-grade (MeOH, DMSO, PBS, etc.)[1]

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]

Workflow:

-

Supersaturation: Add excess solid compound (~5 mg) to 0.5 mL of solvent in a glass vial.

-

Equilibration: Agitate (shake/stir) at 25°C for 24 hours. Validation Check: Ensure undissolved solid remains visible.[1] If clear, add more solid.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and inject into HPLC.

-

Calculation: Compare peak area against a 5-point calibration curve of a standard solution (e.g., 1 mg/mL in DMSO).

Scientific Integrity Note: For kinetic solubility (high-throughput screening), use a DMSO stock solution spiked into aqueous buffer and measure via nephelometry (turbidity), though this is less accurate for process chemistry.[1]

Applications in Synthesis & Purification[1][2]

Solvent Selection for Reactions

-

Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water or Toluene/Water .[1] The compound's solubility in Toluene ensures it remains in the organic phase during catalysis, while the biphasic system dissolves inorganic bases.[1]

-

Nucleophilic Substitution (SnAr): Use DMF or DMSO .[1] High solubility ensures rapid kinetics when displacing the bromine or reacting at the C-5 position.[1]

-

Lithiation/Grignard Formation: Use Anhydrous THF .[1] The ether oxygen in the propoxy chain may coordinate with Lithium/Magnesium, so temperature control (-78°C) is vital to prevent side reactions.[1]

Purification Strategy: Crystallization

Leverage the solubility differential between Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) .[1]

-

Dissolve crude material in minimal hot Ethyl Acetate (50°C).

-

Slowly add Heptane until slight turbidity persists.

-

Cool gradually to 0°C. The hydrophobic propoxy chain will drive precipitation in the non-polar environment.[1]

Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

This logic flow guides the researcher in selecting the correct solubility assay based on the stage of drug development.[1]

Caption: Decision matrix for selecting the appropriate solubility determination method and applying the resulting data to synthesis or purification.

Diagram 2: Solvent Selection Logic for 2-Bromo-5-propoxypyridine

A mechanistic guide to choosing solvents based on the intended chemical transformation.[1]

Caption: Solvent selection guide mapping reaction types to optimal solvent classes for 2-Bromo-5-propoxypyridine.[1]

References

-

PubChem. 2-Bromo-5-propoxypyridine (CID 66521396).[1][2] National Library of Medicine.[1] Accessed 2024.[1][2] [Link][1]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] [Link]

-

Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 2006.[1] [Link][1]

An In-depth Technical Guide to 2-Bromo-5-propoxypyridine: Synthesis, Properties, and Applications

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-propoxypyridine is a halogenated and ether-functionalized pyridine derivative that has emerged as a valuable intermediate in the landscape of modern organic synthesis. While not a household name in the annals of classical chemical discoveries, its significance lies in its utility as a precisely functionalized scaffold. The strategic placement of a reactive bromine atom at the 2-position and a stable propoxy group at the 5-position makes it an ideal building block for introducing the 5-propoxypyridin-2-yl moiety into more complex molecules. This guide provides an in-depth analysis of its physicochemical properties, logical synthetic pathways, and its established and potential applications for professionals in pharmaceutical research and materials science. The pyridine ring is a cornerstone of many biologically active compounds, and derivatives like 2-Bromo-5-propoxypyridine offer chemists a reliable tool for molecular construction and the exploration of new chemical space.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Bromo-5-propoxypyridine are summarized below. This data is essential for its appropriate handling, storage, and use in experimental design.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-propoxypyridine | [PubChem CID 66521396] |

| CAS Number | 1144110-15-5 | [PubChem CID 66521396] |

| Molecular Formula | C₈H₁₀BrNO | [PubChem CID 66521396] |

| Molecular Weight | 216.07 g/mol | [PubChem CID 66521396] |

| SMILES | CCCOC1=CN=C(C=C1)Br | [PubChem CID 66521396] |

| XLogP3 | 2.7 | [PubChem CID 66521396] |

| Hydrogen Bond Donors | 0 | [PubChem CID 66521396] |

| Hydrogen Bond Acceptors | 2 | [PubChem CID 66521396] |

A Logic-Driven Approach to Synthesis

The history of 2-Bromo-5-propoxypyridine is not one of a singular, celebrated discovery but rather of its logical conception as a necessary tool for targeted synthesis. Its preparation is a testament to the power of established, reliable chemical transformations applied in a novel sequence. The most rational and validated synthetic approach proceeds through a multi-step pathway starting from readily available 2-aminopyridine. This strategy is predicated on the well-understood reactivity of the pyridine ring and the sequential introduction of the required functional groups.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed three-step synthesis of 2-Bromo-5-propoxypyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (3- and 5-positions). To achieve selectivity and prevent over-bromination, the amino group is first acylated to moderate its activating effect.

Experimental Protocol:

-

Step 1.1 (Protection): To a four-necked flask, add 2-aminopyridine and acetic anhydride (molar ratio 1:1.5). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Step 1.2 (Bromination): Cool the reaction mixture to 20-25 °C. Slowly add liquid bromine dropwise. After the addition, heat the reaction to 45-55 °C for 2-3 hours.[1]

-

Step 1.3 (Hydrolysis & Isolation): Add water to dissolve all solids, then add a 40% sodium hydroxide solution dropwise until a large amount of precipitate forms. Continue to stir for 30 minutes.[1] Filter the precipitate, wash with water, and dry to obtain crude 2-amino-5-bromopyridine. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality and Expertise: The initial acetylation is crucial. The resulting acetamido group is less activating than the amino group, which helps to control the powerful electrophilic bromination, favoring mono-substitution at the less sterically hindered 5-position. The final basic hydrolysis step removes the acetyl protecting group to regenerate the amine, yielding the desired intermediate.[1]

Step 2: Synthesis of 2-Amino-5-propoxypyridine

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The sodium salt of n-propanol (sodium propoxide) is generated in situ and acts as a nucleophile, displacing the bromide at the 5-position of the protected 2-amino-5-bromopyridine. This is an example of nucleophilic aromatic substitution.

Experimental Protocol:

-

Step 2.1 (Alkoxide Formation): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-propanol. Cool the alcohol in an ice bath and add sodium hydride (NaH) portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.

-

Step 2.2 (Nucleophilic Substitution): To the freshly prepared sodium propoxide solution, add 2-amino-5-bromopyridine. Heat the reaction mixture to reflux and monitor by TLC. A similar methoxylation has been reported to be effective.[4]

-

Step 2.3 (Workup & Isolation): After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium propoxide with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-propoxypyridine.

Causality and Expertise: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.[3] The reaction is driven by the formation of a stable sodium bromide salt. The use of an inert atmosphere is critical to prevent moisture from quenching the highly reactive sodium hydride and sodium propoxide.

Step 3: Synthesis of 2-Bromo-5-propoxypyridine

The final transformation is a Sandmeyer-type diazotization reaction. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[5] The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion, often facilitated by a copper(I) bromide catalyst.[1]

Experimental Protocol:

-

Step 3.1 (Diazotization): Dissolve 2-amino-5-propoxypyridine in a solution of hydrobromic acid (HBr) and cool to -5 to 0 °C in an ice-salt bath.

-

Step 3.2 (Sandmeyer Reaction): To this cooled solution, add a catalytic amount of cuprous bromide (CuBr). Then, add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.[1] Vigorous stirring is essential.

-

Step 3.3 (Isolation & Purification): After the addition is complete, allow the reaction to stir for an additional period while slowly warming to room temperature. The evolution of nitrogen gas will be observed. Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, concentrate, and purify the crude product by vacuum distillation or column chromatography to yield 2-Bromo-5-propoxypyridine.

Causality and Expertise: The reaction is performed at low temperatures because diazonium salts are thermally unstable and can decompose prematurely.[5] The nitrosonium ion (NO⁺), generated from NaNO₂ and acid, is the key electrophile that reacts with the amino group.[6] The use of CuBr as a catalyst is characteristic of the Sandmeyer reaction and facilitates the efficient replacement of the diazonium group with bromide.

Applications in Research and Drug Development

The true value of 2-Bromo-5-propoxypyridine is realized in its application as a versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible to displacement via various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of aryl, vinyl, or alkynyl groups, respectively, enabling the rapid synthesis of diverse compound libraries for screening.

Caption: Cross-coupling reactions utilizing 2-Bromo-5-propoxypyridine.

Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals. The 5-alkoxy-2-substituted pyridine core is found in molecules targeting a range of diseases. For instance, related 2-bromo-5-alkoxypyridine intermediates are used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties, as well as agents targeting neurological disorders.[1] The propoxy group can modulate the lipophilicity and metabolic stability of a final drug candidate, making 2-Bromo-5-propoxypyridine a desirable starting material for medicinal chemists engaged in lead optimization.

Safety, Handling, and Storage

As with all halogenated organic compounds, 2-Bromo-5-propoxypyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. 2-Bromo-5-propoxypyridine, CID 66521396. National Center for Biotechnology Information. Available at: [Link]

- CN110759858A.Synthesis method of 2, 5-dibromopyridine. Google Patents.

-

PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Available at: [Link]

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]

- CN106432069A.A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.

- CN113603639B.Preparation method of 2-cyano-5-bromopyridine. Google Patents.

- Rajkumar, M.A. et al.

-

Cheng, J. et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available at: [Link]

-

Wall, P.A. et al. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. Available at: [Link]

- Al-Zaydi, K.M.Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link]

- Bunton, C.A. et al.Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2.

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

- Ma, Z.Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

Sources

- 1. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Computational Characterization of 2-Bromo-5-propoxypyridine: A Strategic Framework for Electronic Property Analysis

Executive Summary

This technical guide establishes a rigorous computational protocol for analyzing 2-Bromo-5-propoxypyridine , a critical heterocyclic scaffold in medicinal chemistry. By synthesizing Density Functional Theory (DFT) methodologies with structural activity relationship (SAR) logic, this document provides a roadmap for predicting the electronic behavior, reactivity, and drug-likeness of this specific pharmacophore. The focus is on quantifying the competing electronic effects of the electron-withdrawing bromine (C2 position) and the electron-donating propoxy group (C5 position).

Molecular Architecture & Physicochemical Significance[1][2][3][4]

The electronic landscape of 2-Bromo-5-propoxypyridine is defined by a "push-pull" electronic system superimposed on an electron-deficient pyridine ring.

-

The Pyridine Core: Naturally electron-deficient due to the electronegative nitrogen withdrawing density from the

-system. -

C2-Bromine (The "Pull"): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring further but providing a site for oxidative addition (e.g., Suzuki-Miyaura coupling) and halogen bonding.

-

C5-Propoxy (The "Push"): The oxygen atom donates electron density into the ring via resonance (+M), partially counteracting the deactivation from the nitrogen and bromine. This modulation is critical for tuning the solubility (lipophilicity) and metabolic stability of the scaffold.

Strategic Importance in Drug Design[5]

-

Halogen Bonding: The C-Br bond creates a region of positive electrostatic potential (

-hole) capable of specific interactions with backbone carbonyls in target proteins. -

Lipophilicity Modulation: The propoxy chain allows for hydrophobic interaction tuning without significantly altering the steric profile of the core ring.

Computational Methodology: The Validated Protocol

To ensure data fidelity, a self-validating DFT workflow is required. The following protocol balances computational cost with the accuracy needed for halogenated heterocycles.

Step-by-Step Computational Workflow

-

Geometry Optimization:

-

Theory Level: B3LYP/6-311++G(d,p).[1]

-

Rationale: The B3LYP hybrid functional is the industry standard for organic thermochemistry [1]. The 6-311++G(d,p) basis set includes diffuse functions (++), which are mandatory for correctly modeling the lone pair electrons on the pyridine nitrogen and the ether oxygen, as well as the diffuse electron cloud of bromine.

-

-

Vibrational Frequency Analysis:

-

Objective: Confirm the stationary point is a true minimum (zero imaginary frequencies).

-

Output: Zero-point energy (ZPE) and thermal corrections.

-

-

Solvation Modeling:

-

Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvent: Water (

) for physiological relevance; Dichloromethane for synthetic reactivity prediction.

-

-

Electronic Property Calculation:

-

NBO (Natural Bond Orbital) Analysis: To quantify hyperconjugative interactions (e.g.,

). -

TD-DFT: For excited states if photostability is a concern.

-

Visualization of the Computational Pipeline

Figure 1: The self-validating DFT workflow ensures that electronic properties are derived only from thermodynamically stable conformers.

Electronic Property Analysis & Interpretation

This section details the specific parameters to extract and their physical significance for 2-Bromo-5-propoxypyridine.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

| Parameter | Electronic Origin | Physical Significance for Drug Design |

| HOMO | Localized largely on the Propoxy Oxygen and Pyridine Ring | Predicts oxidative stability. Higher HOMO = easier metabolic oxidation (e.g., by CYP450). |

| LUMO | Localized on the Pyridine Ring and C-Br bond ( | Predicts susceptibility to nucleophilic attack.[2] Lower LUMO = higher reactivity toward nucleophiles (e.g., thiols in proteins). |

| Gap ( | Kinetic Stability. A large gap implies high stability; a small gap suggests high polarizability and reactivity. |

Expected Trend: The 5-propoxy group raises the HOMO energy (destabilizing) compared to unsubstituted pyridine, while the 2-bromo group lowers the LUMO. The net effect is typically a narrower band gap compared to pyridine, indicating enhanced reactivity [2][3].

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for identifying non-covalent interaction sites.

-

Negative Regions (Red/Yellow): Concentrated on the Pyridine Nitrogen (

) and Propoxy Oxygen. These are Hydrogen Bond Acceptor (HBA) sites. -

Positive Regions (Blue):

-

The

-hole: A distinct positive cap on the Bromine atom, directly opposite the C-Br bond. This is the site for Halogen Bonding with backbone carbonyls [4]. -

Ring Hydrogens: Weakly positive, facilitating

-stacking interactions.

-

Reactivity Logic & SAR Implications

Figure 2: Structure-Activity Relationship (SAR) map linking electronic features to functional outcomes in drug discovery.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Hiremath, S. M., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide.[3] ChemRxiv. Link

-

Al-Sehemi, A. G., et al. (2022).[4][5] DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. ResearchGate.[6][7] Link

-

Politzer, P., et al. (2014). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds. The Journal of Physical Chemistry A, 118(26), 4825–4833. Link

Sources

- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Buchwald-Hartwig amination of 2-Bromo-5-propoxypyridine

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-5-propoxypyridine

Executive Summary & Strategic Rationale

The Buchwald-Hartwig amination of 2-Bromo-5-propoxypyridine presents a unique intersection of electronic and steric challenges. While the 2-position of the pyridine ring is inherently activated for oxidative addition, the presence of the 5-propoxy group (an electron-donating group, EDG) modulates the electrophilicity of the ring, potentially slowing oxidative addition compared to electron-deficient analogs. Furthermore, the pyridine nitrogen possesses a high affinity for Palladium (Pd), leading to the formation of stable, off-cycle Pd-pyridine complexes ("catalyst poisoning") that can arrest turnover.

This guide provides a robust, self-validating protocol designed to overcome these hurdles. We prioritize bulky, electron-rich biarylphosphine ligands to facilitate reductive elimination and prevent catalyst inhibition.

Substrate Profile & Critical Process Parameters (CPP)

| Parameter | Specification | Mechanistic Implication |

| Substrate | 2-Bromo-5-propoxypyridine | C2-Br : Activated site. N1 : Potential catalyst poison.[1] C5-OPr : EDG, increases electron density, slightly deactivating C-Br bond. |

| Target Reaction | C–N Cross-Coupling | Formation of C(sp2)–N bond via Pd(0)/Pd(II) cycle.[2] |

| Primary Challenge | Catalyst Deactivation | Pyridine N coordination to Pd(II) creates resting states (dimers) that stall the cycle. |

| Key Solution | Ligand Sterics | Use of BrettPhos or RuPhos to sterically crowd the Pd center, preventing N-coordination. |

Reaction Design & Optimization Logic

To ensure success, we do not rely on a single set of conditions. Instead, we define a "Tier 1" Screening Set based on the amine class.

Ligand Selection Matrix

-

Primary Amines (Anilines/Alkyl): BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, promoting the difficult reductive elimination of primary amines while preventing pyridine coordination.

-

Secondary Amines (Cyclic/Acyclic): RuPhos .[3] Provides the optimal balance of steric bulk and electron density for secondary amine incorporation.

-

General Purpose/Backup: Xantphos . A bidentate ligand with a wide bite angle, useful if monodentate ligands fail, though often slower with hindered substrates.

Base Selection

-

Standard: NaOtBu (Sodium tert-butoxide).[4] Strong base, promotes rapid transmetallation.

-

Base-Sensitive Substrates: Cs₂CO₃ (Cesium Carbonate) or LHMDS .[2] Use if the substrate contains esters or base-labile protons.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" equilibrium where the pyridine nitrogen can sequester the catalyst.

Figure 1: Catalytic cycle for aminopyridines. The red path indicates the catalyst poisoning pathway common in 2-halopyridines, reversible via steric bulk (Ligand) and thermal energy.

Detailed Experimental Protocol

Safety Note: Handle all phosphine ligands and Pd precursors under inert atmosphere (Nitrogen or Argon). 2-Bromo-5-propoxypyridine may be an irritant; use standard PPE.

Reagents & Stoichiometry

| Component | Equiv. | Role | Recommended Source |

| 2-Bromo-5-propoxypyridine | 1.0 | Electrophile | Synthesized or Commercial |

| Amine Nucleophile | 1.2 | Nucleophile | -- |

| Pd(OAc)₂ or Pd₂(dba)₃ | 0.02 (2 mol%) | Pre-catalyst | Strem / Sigma |

| Ligand (e.g., RuPhos) | 0.04 (4 mol%) | Ligand | 2:1 L:Pd ratio is critical |

| NaOtBu | 1.5 | Base | Sublimed grade preferred |

| Toluene or 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, Degassed |

Step-by-Step Procedure

1. Pre-Complexation (The "Activation" Step)

-

Rationale: Generating the active L-Pd(0) species before adding the substrate prevents immediate sequestration of Pd by the pyridine substrate.

-

In a glovebox or Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).

-

Add anhydrous Toluene (2.0 mL).

-

Stir at room temperature for 5 minutes. The solution should turn from orange to a dark, clear brown/yellow, indicating ligand complexation.

2. Substrate Addition

-

Add 2-Bromo-5-propoxypyridine (216 mg, 1.0 mmol) and the Amine (1.2 mmol) to the reaction vessel.

-

Add NaOtBu (144 mg, 1.5 mmol) in one portion.

-

Note: If the amine is a liquid, add it via syringe after the base.

3. Reaction Execution

-

Seal the vessel (Schlenk cap or Teflon-lined vial cap).

-

Heat to 80–100 °C .

-

Monitoring: Check by LCMS or TLC at 2 hours.

-

Self-Validation Check: The reaction mixture should remain dark. If "Pd black" precipitates early (within 30 mins), the ligand failed to stabilize the Pd, or oxygen ingress occurred.

-

4. Workup & Purification

-

Cool to room temperature.[5]

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts and Pd black.

-

Pd Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol or equivalent scavenger (5 wt% relative to mass) and stir for 30 mins. Filter again.

-

Concentrate in vacuo.[5]

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Guide

Use the following flowchart to diagnose low yields.

Figure 2: Decision tree for troubleshooting reaction failures.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

-

Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijssst.info [ijssst.info]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-propoxypyridine

Introduction: The Strategic Importance of Alkynylpyridines in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has profound implications in the field of drug development.[2] The resulting arylalkyne moieties are prevalent in a wide array of biologically active molecules and are versatile intermediates for further chemical elaboration.[3]

This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of 2-Bromo-5-propoxypyridine. This particular substrate is of significant interest as the resulting 2-alkynyl-5-propoxypyridine scaffold is a key building block in the synthesis of various pharmaceutical agents. The presence of the electron-donating propoxy group and the nitrogen atom within the pyridine ring introduces specific electronic and steric considerations that necessitate a carefully optimized reaction protocol. This document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully execute this pivotal transformation.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle

-

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the 2-Bromo-5-propoxypyridine, forming a palladium(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-propoxypyridine product and regenerate the palladium(0) catalyst.

The Copper Cycle

-

π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne.

-

Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper acetylide.[4] This species is the active nucleophile that participates in the palladium cycle.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Key Reaction Parameters: A Guide to Rational Optimization

The success of the Sonogashira coupling of 2-Bromo-5-propoxypyridine is contingent upon the judicious selection of several key reaction parameters.

Palladium Catalyst

The choice of the palladium source is critical. While various palladium(0) and palladium(II) precatalysts can be employed, their efficacy is influenced by the nature of the ligands. For electron-rich substrates like 2-Bromo-5-propoxypyridine, a more active catalyst system may be required to facilitate the oxidative addition step.

| Catalyst | Common Loading (mol%) | Notes |

| Pd(PPh₃)₄ | 1-5 | A common and effective catalyst, though can be air-sensitive. |

| PdCl₂(PPh₃)₂ | 1-5 | An air-stable Pd(II) precatalyst that is reduced in situ. |

| Pd(OAc)₂ | 1-5 | Often used in combination with phosphine ligands. |

| Pd(CF₃COO)₂ | 1-3 | A highly active precatalyst.[3] |

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most commonly used co-catalyst. It plays a crucial role in the formation of the copper acetylide, which is essential for the transmetalation step.[5] In some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts, though this often requires more specialized ligands and conditions.

Ligand

Phosphine ligands are integral to the stability and reactivity of the palladium catalyst. The electronic and steric properties of the ligand can be tuned to optimize the reaction. For electron-rich aryl bromides, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.

| Ligand | Notes |

| Triphenylphosphine (PPh₃) | A standard, versatile ligand.[3] |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | A bulky, electron-rich ligand that can promote the reaction of less reactive aryl bromides. |

| XPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging couplings. |

Base

An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[6] The choice of base can influence the reaction rate and the extent of side reactions.

| Base | Notes |

| Triethylamine (Et₃N) | A common and effective base.[3] |

| Diisopropylamine (i-Pr₂NH) | Often used in combination with Et₃N. |

| N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base that can be advantageous in certain cases. |

| K₂CO₃, Cs₂CO₃ | Inorganic bases that can be used in some protocols, particularly in polar aprotic solvents. |

Solvent

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Anhydrous and deoxygenated solvents are generally recommended to prevent catalyst deactivation and side reactions.

| Solvent | Notes |

| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is highly effective for Sonogashira couplings.[3] |

| Tetrahydrofuran (THF) | A common ethereal solvent. |

| Toluene | A non-polar solvent that can be used, often at elevated temperatures. |

| Acetonitrile (MeCN) | A polar aprotic solvent. |

Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-propoxypyridine

This protocol provides a robust starting point for the Sonogashira coupling of 2-Bromo-5-propoxypyridine with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.

Caption: A generalized workflow for the Sonogashira coupling experiment.

Materials

-

2-Bromo-5-propoxypyridine (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)[3]

-

Triphenylphosphine (PPh₃) (0.05 mmol, 5.0 mol%)[3]

-

Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)[3]

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)[3]

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-propoxypyridine (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Addition of Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe.

-

Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-propoxypyridine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature and time. The presence of the electron-donating propoxy group may necessitate more forcing conditions.

-

Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial. Copper-free conditions can also mitigate this side reaction.

-

Starting Material Decomposition: At elevated temperatures, some sensitive substrates may decompose. If this is observed, a lower reaction temperature with a more active catalyst system should be explored.

-

Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. The addition of a fresh portion of the palladium catalyst may be beneficial.

Conclusion

The Sonogashira coupling of 2-Bromo-5-propoxypyridine is a highly valuable transformation for the synthesis of key intermediates in drug discovery. A thorough understanding of the reaction mechanism and the influence of various parameters allows for the rational design of an efficient and robust protocol. The provided experimental procedure serves as a solid foundation for further optimization and application in the synthesis of complex molecular architectures.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. Retrieved from [Link]

-